molecular formula C14H14ClN5O3S2 B2907373 5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1210191-86-8

5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2907373
CAS No.: 1210191-86-8
M. Wt: 399.87
InChI Key: ZUICXGCLGWAFAP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a high-purity chemical compound offered for research and development purposes. This molecule features a hybrid heterocyclic structure, incorporating a 1,2,4-triazole core linked to a thiophene sulfonamide group via an ethyl chain. The presence of these distinct pharmacophores makes it a compound of significant interest in early-stage scientific inquiry, particularly in the fields of medicinal chemistry and biochemistry. Researchers may investigate its potential as a key intermediate in the synthesis of novel molecules or explore its biological activity in various in vitro assay systems. Its specific mechanism of action and full research profile are yet to be characterized, offering a compelling subject for further investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O3S2/c1-19-13(10-4-2-3-7-16-10)18-20(14(19)21)9-8-17-25(22,23)12-6-5-11(15)24-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICXGCLGWAFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step involves the coupling of the triazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A closely related analog, 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1396815-11-4), differs in two key substituents:

  • Triazolone ring substitution : Cyclopropyl and phenyl groups replace the methyl and pyridin-2-yl groups in the target compound.
  • Molecular weight : 424.9 g/mol (vs. ~423.9 g/mol for the target compound, estimated from its formula: C₁₄H₁₃ClN₄O₃S₂) .
Property Target Compound CAS 1396815-11-4
R1 (Triazolone C3) Pyridin-2-yl Cyclopropyl
R2 (Triazolone C4) Methyl Phenyl
Molecular Weight ~423.9 g/mol 424.9 g/mol
Predicted LogP ~2.1 (Med. lipophilicity) ~3.5 (Higher lipophilicity)
Hydrogen-Bond Acceptors 8 7

Table 1: Structural and predicted physicochemical comparison. LogP values estimated using fragment-based methods.

Impact of Substituent Variation

  • Lipophilicity : The cyclopropyl and phenyl groups in the analog increase LogP compared to the pyridine and methyl groups, suggesting reduced aqueous solubility .
  • Target Interaction : Pyridine’s nitrogen may engage in π-stacking or hydrogen bonding with biological targets, whereas phenyl/cyclopropyl groups favor hydrophobic interactions .
  • Stereoelectronic Effects : The electron-deficient pyridine ring could modulate the triazolone’s reactivity, influencing metabolic stability or binding kinetics.

Methodologies for Comparison

  • Structural Similarity Assessment : Tools like Tanimoto coefficients or pharmacophore mapping quantify similarity based on functional group alignment .
  • Crystallographic Analysis : Programs such as SHELXL (for refinement) and ORTEP (for visualization) enable precise comparison of bond lengths, angles, and packing motifs .

Research Findings

Crystallographic Insights

While crystallographic data for the target compound are unavailable, SHELX and ORTEP have been pivotal in analyzing analogs. For example:

  • SHELXL refines anisotropic displacement parameters, critical for assessing molecular flexibility .
  • ORTEP visualizes steric clashes induced by bulky substituents (e.g., phenyl vs. pyridine) .

Biological Activity

5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. Its structure, characterized by the presence of a thiophene ring and a triazole moiety, suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular Formula C₁₅H₁₄ClN₅O₂S
Molecular Weight 363.8 g/mol
CAS Number 1396882-03-3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing triazole rings often possess strong antibacterial properties against various pathogens including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus strains. The results indicated that certain modifications in the chemical structure enhanced their effectiveness:

CompoundMIC (µg/mL)Activity Type
Triazole Derivative A12.5Antibacterial
Triazole Derivative B25Antibacterial
5-chloro-N-(...)VariablePotentially effective

These findings suggest that the incorporation of specific substituents can lead to improved antimicrobial efficacy.

Antioxidant Activity

The antioxidant potential of compounds like 5-chloro-N-(...) has been assessed using various assays such as DPPH radical scavenging. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Research Findings

In a comparative study of antioxidant activities:

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid (Control)88.6
Compound X87.7
Compound Y78.6

The data indicate that certain modifications in the structure can enhance antioxidant properties significantly.

The biological activities of this compound are attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. The presence of the thiophene and triazole moieties contributes to its interaction with enzymes and receptors involved in microbial resistance and oxidative stress responses.

Q & A

Q. Under what conditions does the sulfonamide group undergo hydrolysis, and how can this be mitigated?

  • Degradation Pathways :
  • Acidic/basic conditions cleave the S–N bond, producing thiophene and sulfonic acid derivatives .
  • Stabilization Strategies :
  • Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to reduce susceptibility .
  • Use lyophilization for long-term storage to minimize hydrolytic degradation .

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